

Comparative Pharmacokinetic Profile of N-(4-cyanophenyl)-4-methoxybenzamide and Structurally Related Derivatives

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Compound of Interest

Compound Name: *N*-(4-cyanophenyl)-4-methoxybenzamide

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A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of a promising class of benzamide derivatives. This document provides a comparative analysis of available preclinical data, detailed experimental methodologies, and insights into relevant biological pathways.

The N-phenylbenzamide scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic candidates targeting various diseases, from viral infections and cancer to neurological disorders. Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes these compounds—is critical for their development into safe and effective drugs. This guide focuses on "**N-(4-cyanophenyl)-4-methoxybenzamide**" and its structural analogs, presenting a comparative overview of their pharmacokinetic parameters based on available preclinical data. Due to the limited public information on the title compound, this guide draws comparisons with structurally related benzamide derivatives to provide a broader context for researchers.

Comparative Pharmacokinetic Data

While specific pharmacokinetic data for "**N-(4-cyanophenyl)-4-methoxybenzamide**" is not readily available in the public domain, analysis of structurally similar compounds provides valuable insights into the potential disposition of this chemical series. The following table

summarizes key pharmacokinetic parameters for selected N-phenylbenzamide derivatives from in vivo studies in rats.

Compound/ Derivative	Structure	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/ mL)	Half- life (t _{1/2}) (h)	Oral Bioavailability (%)	Reference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)	10 mg/kg (oral)	Not Reported	Not Reported	7535.10 ± 2226.73	Not Reported	Not Reported	[1]	
Androgen receptor modulator (SARM), S-4	A complex N-phenylpropanamide derivative	10 mg/kg (oral)	Not Reported	~4.6- 8.5	~6000	~2.6- 5.3	~60	[2][3]
N-acetylmino-3-chloro-N-(2-diethylamino-ethyl)benzamide	25 mg/kg (oral)	201 ± 21 (nmol/mL)	Not Reported	Not Reported	0.83 ± 0.01	50	[4]	

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A PI3K/H DAC dual inhibitor (PH14)	A comple x benzam ide derivati ve	1 mg/kg (intrave nous)	Not Reporte d	Not Reporte d	2772	10	Not Applica ble	[5]
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Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in determining the pharmacokinetic profiles of novel chemical entities.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a test compound in a rat model.

1. Animal Model:

- Species: Male Sprague-Dawley rats (or other appropriate strain).
- Weight: 200-250 g.
- Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are acclimated for at least one week prior to the experiment.

2. Dosing:

- Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose sodium).

- Routes of Administration:

- Oral (p.o.): Administered via oral gavage at a specific dose (e.g., 10 mg/kg).
- Intravenous (i.v.): Administered as a bolus injection into the tail vein or a jugular vein cannula at a specific dose (e.g., 1 mg/kg) to determine absolute bioavailability.

3. Blood Sampling:

- Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
- Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalysis:

- Plasma concentrations of the test compound and its potential metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

- Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include:
 - Maximum plasma concentration (C_{max})
 - Time to reach maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (V_d)

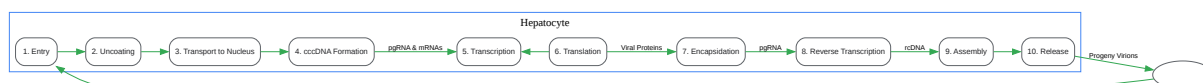
- Oral bioavailability (F%) is calculated as $(AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral}) \times 100$.

Signaling Pathways and Experimental Workflows

To understand the context of the therapeutic potential of these derivatives, it is crucial to visualize their presumed mechanisms of action. The following diagrams, generated using Graphviz, illustrate relevant signaling pathways.

Hepatitis B Virus (HBV) Replication Cycle

Several N-phenylbenzamide derivatives have been investigated for their anti-HBV activity. The following diagram illustrates the key steps in the HBV replication cycle, which are potential targets for antiviral intervention.

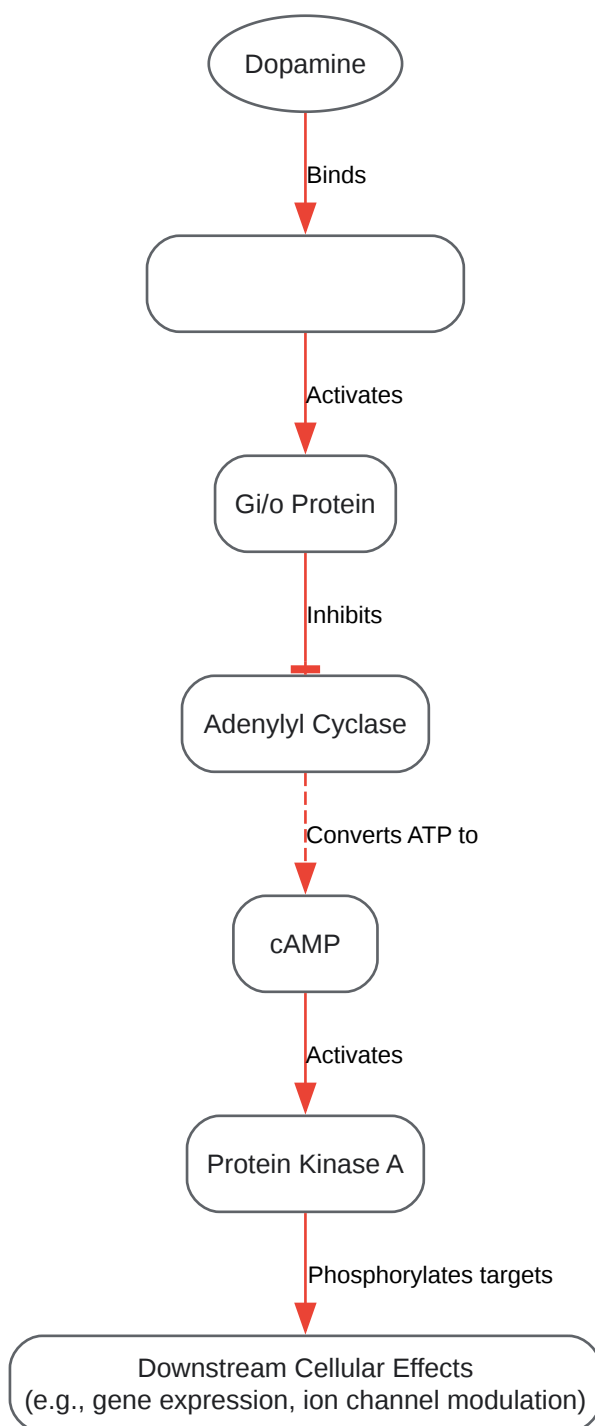


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Caption: Overview of the Hepatitis B Virus (HBV) replication cycle in a hepatocyte.

Dopamine D4 Receptor Signaling Pathway

Certain benzamide derivatives act as ligands for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric conditions. The diagram below shows a simplified signaling cascade initiated by dopamine binding to the D4 receptor.

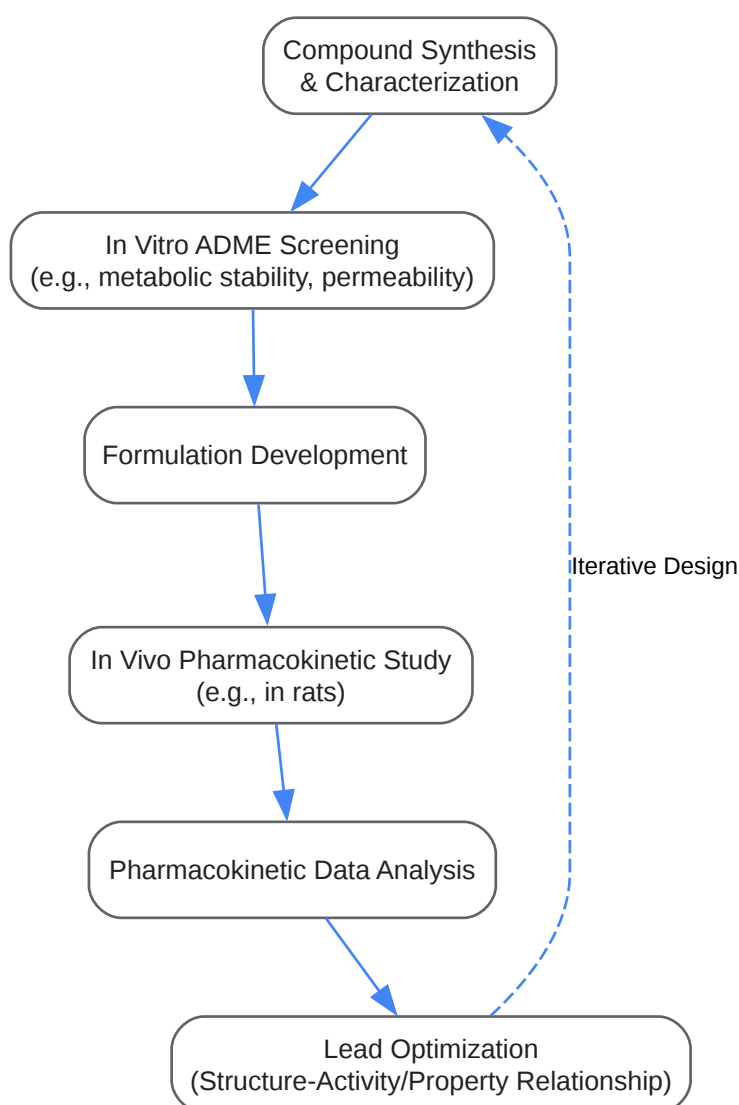


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Caption: Simplified Dopamine D4 receptor signaling pathway leading to inhibition of adenylyl cyclase.

General Experimental Workflow for Pharmacokinetic Screening

The logical flow from compound synthesis to in vivo pharmacokinetic evaluation is a cornerstone of drug discovery.



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Caption: A typical experimental workflow for the pharmacokinetic evaluation of new chemical entities.

In conclusion, while the complete pharmacokinetic profile of "**N-(4-cyanophenyl)-4-methoxybenzamide**" remains to be fully elucidated, the available data on its structural analogs

suggest that the N-phenylbenzamide scaffold can be chemically modified to achieve favorable drug-like properties. The presented experimental protocols and pathway diagrams provide a foundational framework for researchers to design and interpret future studies on this promising class of compounds. Further investigations are warranted to establish a clear structure-pharmacokinetic relationship within this series to guide the development of new therapeutic agents.

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